molecular formula C8H6FN3O2S B2684278 2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride CAS No. 2377031-53-1

2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride

Cat. No. B2684278
CAS RN: 2377031-53-1
M. Wt: 227.21
InChI Key: IKYLUBJEZRLIGT-UHFFFAOYSA-N
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Description

“2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” is a compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Synthesis Analysis

The synthesis of triazole-containing compounds has attracted much attention due to their wide range of potential pharmaceutical activities . A regioselective synthesis and characterization of a similar compound, 2-(phenylsulfonyl)-2H-1,2,3-triazole, has been described through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in the presence of triethylamine under mild reaction conditions .


Molecular Structure Analysis

Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . The specific structure of “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” would need to be determined through further spectroscopic characterization .


Chemical Reactions Analysis

Triazoles are known for their ability to undergo a variety of chemical reactions . For instance, sulfur–triazole exchange (SuTEx) chemistry involves the use of sulfonyl-triazoles as a new class of electrophiles . SuTEx achieves covalent reaction with protein sites through irreversible modification of a residue with an adduct group (AG) upon departure of a leaving group (LG) .

Scientific Research Applications

Therapeutic Applications

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . Therefore, “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could potentially be used in the development of new therapeutic agents.

Organocatalysis

Triazoles are also important in organocatalysis . This suggests that “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could be used as a catalyst in organic reactions.

Agrochemicals

Triazoles have applications in agrochemicals . This implies that “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could be used in the development of new pesticides or fertilizers.

Materials Science

Triazoles have applications in materials science . This suggests that “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could be used in the development of new materials with unique properties.

Protein Bioconjugation

Sulfonyl fluorides have been applied for protein bioconjugation to probe ligand sites amenable for chemical proteomics and drug discovery . This suggests that “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could be used in protein bioconjugation studies.

Development of Chemical Probes

Sulfonyl-triazoles can serve as an efficient platform for developing chemical probes with tunable bioactivity to study novel nucleophilic sites on established and poorly annotated protein targets . This suggests that “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could be used in the development of new chemical probes.

properties

IUPAC Name

2-phenyl-1,2,4-triazole-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O2S/c9-15(13,14)8-10-6-11-12(8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYLUBJEZRLIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride

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